2-(dimethylsulfamoylamino)-9H-fluorene
Description
Properties
Molecular Formula |
C15H16N2O2S |
|---|---|
Molecular Weight |
288.4g/mol |
IUPAC Name |
2-(dimethylsulfamoylamino)-9H-fluorene |
InChI |
InChI=1S/C15H16N2O2S/c1-17(2)20(18,19)16-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
CDAYLDNAWVABDZ-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Fluorene derivatives are distinguished by substituent type, position, and functional groups. Key examples include:
Key Observations :
- Positional Effects : Substituents at the 2- and 7-positions (e.g., Cl in lumefantrine, Br in 2,7-dibromofluorene) influence electronic properties and biological activity.
- Functional Groups: Sulfonamide groups (target compound) may enhance binding in drug design, while dibutylamino-alcohol groups (lumefantrine) improve lipid solubility for antimalarial action .
Electronic and Optical Properties
- Benzoimidazole-Fluorene Hybrids :
- Lumefantrine: No reported HOMO/LUMO data, but its extended aromatic system likely contributes to UV absorption.
- This compound: Predicted to have lower HOMO levels than benzoimidazole hybrids due to electron-withdrawing sulfamoyl groups, though experimental data are lacking.
Solubility and Physicochemical Behavior
Analysis :
- The dimethylsulfamoylamino group may confer moderate polarity, but insufficient to overcome fluorene’s inherent hydrophobicity.
Preparation Methods
Regioselective Nitration of Fluorene
The introduction of a nitro group at the 2-position of fluorene is critical for subsequent reduction to the amine. Key methods include:
Classical Nitration with HNO₃/H₂SO₄
-
Conditions : Fluorene (1 equiv) is dissolved in concentrated H₂SO₄ at 0–5°C, followed by dropwise addition of fuming HNO₃ (1.2 equiv). The mixture is stirred for 6–8 hours.
-
Outcome : 2-Nitrofluorene is obtained as the major product (70–75% yield), with 4-nitro and 2,7-dinitro derivatives as minor byproducts.
-
Purification : Column chromatography (hexane/ethyl acetate, 9:1) or recrystallization from ethanol.
Directed Nitration Using Acetyl Chloride/AlCl₃
Reduction of 2-Nitrofluorene to 2-Aminofluorene
Reduction of the nitro group is typically achieved via catalytic hydrogenation or metal-acid systems:
Catalytic Hydrogenation
Tin(II) Chloride/HCl Reduction
Sulfamoylation of 2-Aminofluorene
The final step involves reacting 2-aminofluorene with dimethylsulfamoyl chloride:
Schotten-Baumann Conditions
Base-Mediated Coupling in Organic Solvents
-
Conditions : 2-Aminofluorene (1 equiv) and dimethylsulfamoyl chloride (1.1 equiv) are stirred in dry THF with triethylamine (2 equiv) at 25°C for 6 hours.
-
Purification : Solvent removal under reduced pressure, followed by silica gel chromatography (hexane/ethyl acetate, 7:3).
Analytical Characterization
Key spectroscopic data for intermediates and the target compound are summarized below:
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 2-Nitrofluorene | 1520 (NO₂ asym), 1345 (NO₂ sym) | 8.25 (d, 1H), 7.85–7.45 (m, 6H) | 211 [M]⁺ |
| 2-Aminofluorene | 3450 (NH₂), 1620 (C=C) | 6.95 (s, 1H), 6.70–7.40 (m, 6H), 4.10 (s, 2H) | 181 [M]⁺ |
| 2-(Dimethylsulfamoylamino)-9H-fluorene | 1320 (S=O), 1160 (S-N) | 7.80–7.20 (m, 7H), 3.05 (s, 6H) | 286 [M+H]⁺ |
Optimization and Challenges
Regioselectivity in Nitration
Q & A
Basic: What are common synthetic routes for 2-(dimethylsulfamoylamino)-9H-fluorene derivatives?
Synthesis typically involves functionalizing the fluorene core via nucleophilic substitution or coupling reactions. For example:
- Halogenation-Amination : Start with halogenated fluorene derivatives (e.g., 2-bromo-9H-fluorene), followed by sulfamoylamino group introduction via Buchwald-Hartwig amination or Ullmann coupling .
- Radical-Mediated Pathways : Unconventional routes may involve gas-phase radical-radical reactions (e.g., benzyl + phenyl radicals) to form the fluorene backbone, as demonstrated in studies of simpler fluorenes .
- Protection/Deprotection Strategies : Use protecting groups (e.g., Fmoc) to stabilize intermediates during sulfamoylation .
Basic: What characterization techniques are critical for confirming structure and purity?
- Spectroscopic Methods :
- Chromatography : HPLC or GC to assess purity (>95%) and monitor reaction progress .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical spectral data .
Basic: How can researchers assess the chemical stability of this compound under experimental conditions?
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >260°C for related fluorenes) .
- Photostability : UV-Vis spectroscopy under controlled light exposure to monitor degradation .
- Storage Recommendations : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or moisture-induced side reactions .
Advanced: How can contradictions in thermochemical data (e.g., bond dissociation energies) be resolved?
- Computational Calibration : Apply hybrid density functionals (e.g., B3LYP with exact exchange terms) to improve accuracy in bond energy calculations. Becke’s 1993 study demonstrated a 2.4 kcal/mol deviation in atomization energies using such methods .
- Experimental Cross-Validation : Compare computational results with calorimetric data or gas-phase mass spectrometry .
Advanced: What computational methods are suitable for modeling reaction mechanisms involving this compound?
- Ab Initio Dynamics : Use ab initio molecular dynamics (AIMD) to simulate radical-radical reaction pathways, as applied in gas-phase fluorene synthesis studies .
- RRKM Theory : Model pressure-dependent kinetics for intermediate stabilization (e.g., singlet vs. triplet states) .
- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to predict solvolysis or aggregation behavior .
Advanced: How do substituents (e.g., dimethylsulfamoyl) influence electronic properties?
- Electrochemical Analysis : Cyclic voltammetry (CV) reveals HOMO/LUMO levels. For example, electron-withdrawing groups like sulfamoyl reduce HOMO energies, enhancing oxidative stability .
- DFT-Based NBO Analysis : Quantify charge distribution and hyperconjugation effects at the sulfamoylamino moiety .
Advanced: How to optimize reaction conditions for regioselective functionalization?
- Catalytic Screening : Test Pd/XPhos or CuI/L-proline systems for C–N coupling efficiency .
- Temperature Control : Lower temperatures (<80°C) reduce side reactions in halogenated intermediates .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reactive intermediates .
Advanced: How to interpret contradictory spectroscopic data (e.g., unexpected 1^11H NMR splitting)?
- Dynamic Effects : Consider restricted rotation around the sulfamoyl group, leading to diastereotopic proton environments. Variable-temperature NMR can resolve splitting .
- Isotopic Labeling : Use N or C-labeled analogs to assign ambiguous signals .
Advanced: What methodologies address environmental impact during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
